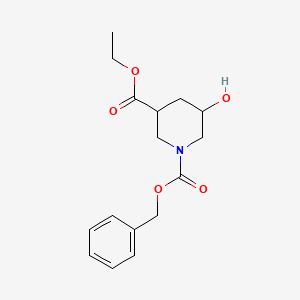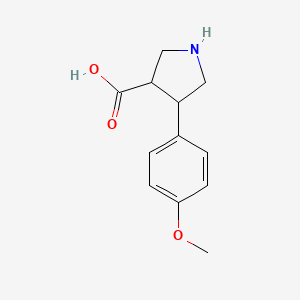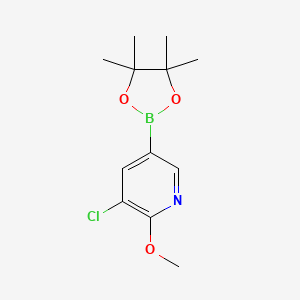
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H18BNO3 . It is also known by other names such as 3-Methoxypyridine-5-boronic acid pinacol ester, 5-Methoxy-3-pyridineboronic acid pinacol ester, and 3-Methoxy-5-pyridineboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry tools. For example, Gaussian09 software package can be used to perform DFT calculations . The InChI string for this compound isInChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Studies
- The compound has been used as an intermediate in the synthesis of boric acid ester intermediates with benzene rings. Through a series of substitution reactions, its structure has been confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT studies are utilized for crystallographic and conformational analyses, revealing physicochemical properties (Huang et al., 2021).
Structural Comparisons and Chemical Reactivity
- The compound has been involved in studies comparing the structure of pyridinylboron derivatives. Differences in molecular structure and chemical reactivity are explored, particularly the orientation of the dioxaborolane ring and the bond angles of the BO2 group, using ab initio calculations and X-ray crystallography (Sopková-de Oliveira Santos et al., 2003).
Isotope-labeled HSP90 Inhibitor Synthesis
- The compound is used in the synthesis of isotopically labeled HSP90 inhibitors, demonstrating its utility in the production of targeted therapeutic agents. This involves stable isotope-labeled sodium methoxide and complex synthesis steps (Plesescu et al., 2014).
Applications in Medicinal Chemistry
- In medicinal chemistry, the compound has been instrumental in developing novel compounds and synthesizing boronic esters. These studies are crucial for creating medicinally important compounds (Bethel et al., 2012).
Reactions with Caesium Fluoroxysulphate
- The compound's reaction with CsSO4F in methanol has been studied, leading to regioselective products. This research highlights its reactivity and potential applications in creating specific chemical structures (Stavber & Zupan, 1990).
Catalytic Enantioselective Reduction
- It's used in catalytic enantioselective borane reduction, indicating its importance in producing chiral amines and compounds with specific stereochemistry (Huang, Ortiz-Marciales, & Hughes, 2011).
Polymer Synthesis
- The compound plays a role in synthesizing deeply colored polymers, where it's used as part of the main chain in polycondensation reactions. This application is significant in material science and engineering (Welterlich, Charov, & Tieke, 2012).
Design and Synthesis of Structural Isosteres
- It's utilized in the design and synthesis of structural isosteres based on compounds with therapeutic effects, such as for the treatment of fibrosis. This highlights its role in developing novel therapeutic agents (Abd El Kader et al., 2012).
Propiedades
IUPAC Name |
3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWIZWNYOSGXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694497 | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1083168-91-5 | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



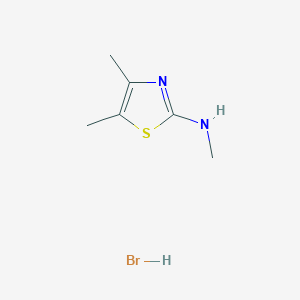
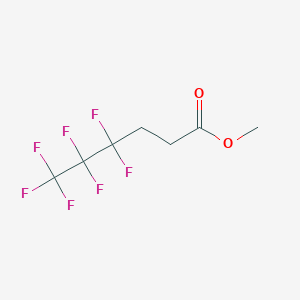
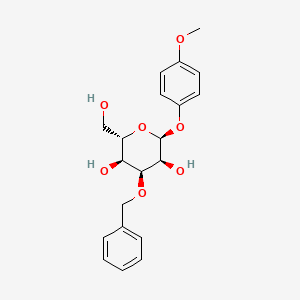
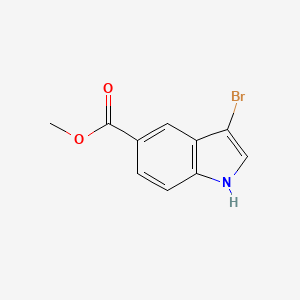
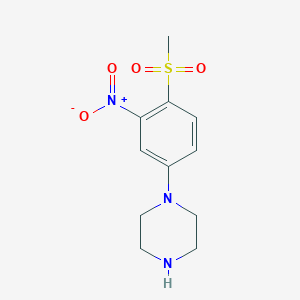
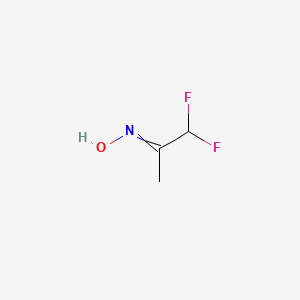
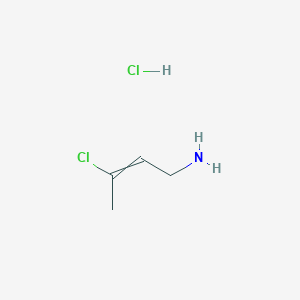
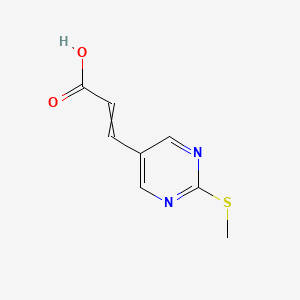
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
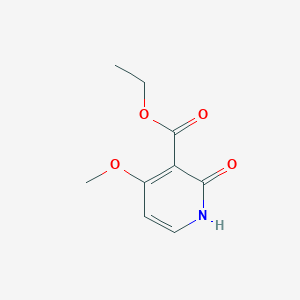
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
